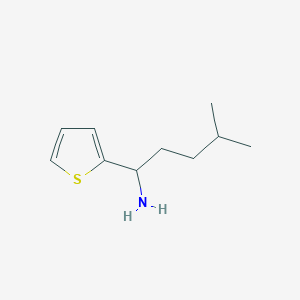

4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

4-methyl-1-thiophen-2-ylpentan-1-amine |

InChI |

InChI=1S/C10H17NS/c1-8(2)5-6-9(11)10-4-3-7-12-10/h3-4,7-9H,5-6,11H2,1-2H3 |

InChI Key |

NEGSPECIDKUXBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1=CC=CS1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 4 Methyl 1 Thiophen 2 Yl Pentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with protons on the aromatic thiophene (B33073) ring appearing at lower fields (higher ppm values) compared to those on the aliphatic pentanamine chain. openstax.orglibretexts.org

The protons of the thiophene ring (H-3, H-4, and H-5) are anticipated to resonate in the aromatic region, typically between δ 6.8 and 7.4 ppm. rsc.orgoup.commodgraph.co.ukchemicalbook.com The methine proton (H-1) attached to both the thiophene ring and the nitrogen atom would be deshielded and is expected to appear as a multiplet. The protons of the isopentyl chain (H-2, H-3, H-4, and the methyl protons H-5') will resonate in the upfield region, characteristic of alkyl groups. studylib.netoregonstate.edu The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on solvent, concentration, and temperature. usp.br

The predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants (J), are summarized in the table below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Thiophene) | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.2 |

| H-3 (Thiophene) | ~6.9 - 7.0 | Doublet of doublets (dd) | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.2 |

| H-4 (Thiophene) | ~6.9 - 7.0 | Doublet of doublets (dd) | J(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.5 |

| H-1 (CH-N) | ~4.2 - 4.4 | Triplet (t) | J(H1-H2) ≈ 7.0 |

| NH₂ | ~1.5 - 2.5 | Broad singlet (br s) | - |

| H-2 (CH₂) | ~1.7 - 1.9 | Multiplet (m) | - |

| H-3 (CH₂) | ~1.2 - 1.4 | Multiplet (m) | - |

| H-4 (CH) | ~1.5 - 1.7 | Multiplet (m) | - |

| H-5' (2 x CH₃) | ~0.9 | Doublet (d) | J(H5'-H4) ≈ 6.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a single peak. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon signals. libretexts.org Carbons in the thiophene ring are expected to resonate between δ 120 and 150 ppm. researchgate.netchemicalbook.comhmdb.caspectrabase.com The carbon atom C-2, being adjacent to the sulfur atom and substituted with the pentanamine group, would be the most downfield of the ring carbons. Aliphatic carbons in the pentanamine chain will appear in the upfield region (δ 10-60 ppm). libretexts.orgresearchgate.netoregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiophene) | ~148 - 152 |

| C-5 (Thiophene) | ~126 - 128 |

| C-3 (Thiophene) | ~124 - 126 |

| C-4 (Thiophene) | ~123 - 125 |

| C-1 (CH-N) | ~55 - 60 |

| C-2 (CH₂) | ~38 - 42 |

| C-3 (CH₂) | ~33 - 37 |

| C-4 (CH) | ~27 - 30 |

| C-5' (2 x CH₃) | ~21 - 23 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by establishing connectivity between atoms. slideshare.netmdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, key correlations would be observed between adjacent protons on the thiophene ring (H-3 with H-4, H-4 with H-5) and along the aliphatic chain (H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with the H-5' methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edunanalysis.com This allows for the definitive assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon peaks.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations would include:

The methine proton H-1 showing correlations to the thiophene carbons C-2 and C-3, confirming the attachment of the pentanamine chain to the ring.

The thiophene proton H-3 showing a correlation to the methine carbon C-1.

Protons on the alkyl chain showing correlations to neighboring carbons, confirming the structure of the isopentyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, providing information on its purity and confirming its identity through its characteristic mass spectrum.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•), which then undergoes fragmentation. For primary amines, a characteristic and often dominant fragmentation pathway is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orglibretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.

Molecular Ion (M⁺•): The molecular weight of the compound is 183.31 g/mol . As it contains a single nitrogen atom, the molecular ion peak at m/z 183 will have an odd mass-to-charge ratio, consistent with the nitrogen rule. whitman.edu

Alpha-Cleavage: The primary fragmentation is expected to be the cleavage of the C1-C2 bond. This would result in the loss of an isobutyl radical (•C₄H₉) and the formation of a highly stable iminium cation [C₅H₆NS]⁺ at m/z 112, which would likely be the base peak.

Other Fragments: Other significant fragments may arise from the cleavage of the thiophene ring itself or from further fragmentation of the alkyl chain. nih.govnih.govresearchgate.netarkat-usa.orgrsc.org

Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 183 | [C₁₀H₁₇NS]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₅H₆NS]⁺ | Base peak from α-cleavage (loss of •C₄H₉) |

| 85 | [C₄H₅S]⁺ | Thiophenylmethyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

LC-MS/MS is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures. nih.gov For this compound, this method would typically employ electrospray ionization (ESI) in positive ion mode, where the primary amine group is readily protonated to form the precursor ion [M+H]⁺ at m/z 184. nih.gov

In tandem mass spectrometry (MS/MS), this precursor ion is selected and subjected to collision-induced dissociation (CID), generating a unique set of product ions that are characteristic of the molecule's structure. researchgate.net This process is invaluable for quantitative analysis and unambiguous identification in complex matrices. Expected fragmentation pathways for the [M+H]⁺ ion include the neutral loss of ammonia (B1221849) (NH₃) and cleavage at various points along the alkyl chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

For this compound (C₁₀H₁₇NS), the theoretical exact mass of the neutral molecule is 183.10817 u. In typical ESI-HRMS analysis conducted in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺. The high mass accuracy provided by instruments like Orbitrap or Time-of-Flight (ToF) analyzers enables the confirmation of the elemental formula by comparing the experimentally measured mass to the theoretical value, with mass errors typically below 5 ppm.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. High-resolution data for fragment ions allows for the precise determination of their elemental compositions, aiding in the elucidation of the molecule's structure. Common fragmentation pathways for this molecule would involve cleavages alpha to the nitrogen atom and within the pentyl chain.

Table 1: Theoretical Exact Masses of this compound and Potential Fragments This table is interactive. Click on the headers to sort the data.

| Ion | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₈NS⁺ | 184.11579 |

| [M+H - NH₃]⁺ | C₁₀H₁₅S⁺ | 167.08942 |

| [Thiophene-CHNH₂]⁺ | C₅H₆NS⁺ | 112.02209 |

| [Thiophene-CH₂]⁺ | C₅H₅S⁺ | 97.01117 |

Selective Reagent Ionization-Time of Flight-Mass Spectrometry (SRI-ToF-MS)

Selective Reagent Ionization-Time of Flight-Mass Spectrometry (SRI-ToF-MS), which includes techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), is a form of chemical ionization known for its soft and rapid analytical capabilities. This makes it particularly suitable for the real-time analysis of volatile organic compounds, including amines, without significant fragmentation.

In this technique, reagent ions (e.g., H₃O⁺, NO⁺, or NH₄⁺) are generated and reacted with the sample molecules in a drift tube reactor. For amines, which typically have high proton affinities, proton transfer from H₃O⁺ is a highly efficient and non-dissociative ionization process.

H₃O⁺ + M → [M+H]⁺ + H₂O

The primary ion observed for this compound would be the protonated parent molecule at m/z 184.11579. The high mass resolution of the ToF analyzer allows for the separation of this ion from other potential isobaric compounds. By adjusting the electric field conditions (Td values) in the drift tube and using different reagent ions (e.g., NO⁺), different product ion branching ratios can be obtained. This provides an additional layer of confidence in the identification of the target analyte, which is crucial in complex matrices. unizar.esvt.edu The rapid and highly selective nature of SRI-ToF-MS is advantageous for applications requiring high-throughput screening. unizar.es

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, alkyl, and thiophene moieties.

The primary amine group (-NH₂) would produce two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. The aliphatic C-H bonds of the methyl and pentyl groups would show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-H stretching of the thiophene ring is expected at higher wavenumbers, around 3100 cm⁻¹. researchgate.net The "fingerprint" region (below 1600 cm⁻¹) would contain a wealth of structural information, including C=C stretching vibrations of the thiophene ring (around 1500-1400 cm⁻¹), N-H bending (scissoring) vibrations (around 1650-1580 cm⁻¹), and the characteristic C-S stretching vibration of the thiophene ring (around 850-600 cm⁻¹). nih.govcopernicus.org

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3400-3250 (two bands) | Medium |

| Aromatic C-H Stretch | Thiophene Ring | ~3100 | Medium-Weak |

| Aliphatic C-H Stretch | Alkyl Chain | 2960-2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650-1580 | Medium-Strong |

| C=C Stretch | Thiophene Ring | 1500-1400 | Medium-Variable |

| C-H Bend | Alkyl Chain | 1470-1365 | Medium |

| C-S Stretch | Thiophene Ring | 850-600 | Medium-Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in FTIR spectra.

For this compound, Raman spectroscopy would provide a distinct molecular fingerprint. The symmetric stretching vibrations of the C=C and C-S bonds within the thiophene ring would be particularly Raman-active, yielding strong and sharp peaks. nih.govbre.com The C-C backbone of the pentyl chain would also contribute to the fingerprint region. The C-H stretching modes would appear in the 3100-2800 cm⁻¹ region, similar to FTIR. The combination of FTIR and Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence of structural identification. researchgate.net

Table 3: Predicted Key Raman Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Thiophene Ring | ~3100 | Medium |

| Aliphatic C-H Stretch | Alkyl Chain | 2960-2850 | Strong |

| Ring Breathing/Stretching | Thiophene Ring | 1500-1300 | Strong |

| C-S Stretch | Thiophene Ring | 850-650 | Strong |

| C-C Stretch | Alkyl Chain | 1100-800 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives allows for a prediction of its key structural features. waters.comacs.org The analysis would confirm the planarity of the thiophene ring and the tetrahedral geometry around the sp³-hybridized carbon atoms of the pentyl chain.

Crucially, this technique would reveal the supramolecular architecture of the crystal lattice. The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atom and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by intermolecular N-H···N or N-H···S hydrogen bonds, forming chains or more complex networks that stabilize the solid-state structure. acs.org

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological matrices.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polarity and potential for column interaction of the primary amine group, direct analysis can be challenging, often resulting in poor peak shape (tailing). vt.edu To overcome this, derivatization is commonly employed. The primary amine can be converted into a less polar, more volatile derivative (e.g., a trifluoroacetyl derivative) prior to analysis, which significantly improves chromatographic performance. wiley.com A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, would be suitable for separating the derivatized analyte. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique well-suited for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. Separation would be achieved on a C18 or a phenyl-hexyl stationary phase using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantification. nih.govwaters.com This method allows for the detection of the analyte at very low concentrations.

Given that the molecule possesses a chiral center at the carbon atom bonded to both the thiophene ring and the amine group, chiral chromatography would be necessary to separate its enantiomers. This can be achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, in either HPLC or Subcritical Fluid Chromatography (SFC) systems. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a primary step in the analytical characterization of a new chemical entity like this compound. The goal is to establish a reliable procedure for separating the target compound from any starting materials, by-products, or degradation products.

Method development for a primary amine like this compound typically involves reversed-phase chromatography, which separates molecules based on their hydrophobicity. Key parameters are systematically optimized to achieve the desired separation with good peak shape and resolution. This involves screening various stationary phases (columns), mobile phase compositions, and detector settings. For instance, C18 columns are a common starting point for many pharmaceutical analyses. rjptonline.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. rjptonline.org The pH of the buffer is a critical parameter for ionizable compounds such as amines, as it affects their retention and peak shape.

Stress testing, where the substance is exposed to harsh conditions (acid, base, oxidation, heat), is performed to ensure the method can separate the main compound from its potential degradation products, a process known as stability-indicating method development. rjptonline.org

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound This table represents a typical set of starting parameters for method development and is not based on a specific validated method for this compound.

| Parameter | Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase A | Phosphate Buffer (pH 7.0) | Controls the ionization state of the amine for consistent retention. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. |

| Gradient | Gradient elution | Optimizes separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 25 °C | Ensures reproducibility of retention times. |

| Detection | UV at 240 nm | Wavelength selected based on the UV absorbance of the thiophene ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) in Analytical Protocols

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.net For the analysis of this compound, converting an HPLC method to a UPLC method can offer substantial benefits, including reduced solvent consumption and faster sample throughput, which is highly valuable in research and quality control environments.

The principles of UPLC method development are similar to those for HPLC but are adapted for the smaller particle size columns and higher pressures. The resulting diastereomers from derivatization can be completely separated by reversed-phase chromatography using a small particle (1.7μm) ODS column. researchgate.net A highly sensitive detection at a low-femtomole level can be obtained from multiple reaction monitoring (MRM) chromatograms when UPLC is coupled with mass spectrometry (MS/MS). researchgate.net This high sensitivity is particularly useful for detecting trace-level impurities.

Table 2: Representative UPLC Method Parameters for Analysis of this compound This table represents a typical set of parameters for a UPLC method and is not based on a specific validated method for this compound.

| Parameter | Condition | Purpose |

| Column | Acquity BEH C18, 50 x 2.1 mm, 1.7 µm | Small particle size column for high efficiency and speed. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | Rapid gradient elution (e.g., 2-4 min) | Allows for very fast analysis times. |

| Flow Rate | 0.5 mL/min | Optimized for the smaller column internal diameter. |

| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves efficiency. |

| Detection | UV-DAD or MS/MS | Provides spectral data for peak identification or high sensitivity/specificity. |

| Injection Vol. | 1-2 µL | Smaller injection volume is typical for UPLC to prevent column overload. |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Regulatory agencies often require that enantiopure drugs be analyzed for the presence of the unwanted enantiomer (distomer) as a chiral impurity. elte.hu Chiral chromatography is the definitive technique for separating and quantifying enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. elte.humdpi.comnih.gov The development of a chiral separation method involves screening different CSPs and mobile phases. For amines, mobile phases can range from normal-phase (e.g., hexane/isopropanol) to polar organic mode (e.g., methanol or acetonitrile with a basic additive like diethylamine) to reversed-phase. elte.hu The choice of mobile phase and additive is critical for achieving enantioselectivity and good peak shape. sigmaaldrich.com

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment This table represents a typical set of parameters for chiral method development and is not based on a specific validated method for this compound.

| Parameter | Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Chiral selector that provides differential interaction with enantiomers. |

| Mobile Phase | Methanol with 0.1% Diethylamine (DEA) | Polar organic mode, with a basic additive to suppress peak tailing of the amine. |

| Mode | Isocratic | A constant mobile phase composition is often sufficient for enantiomer separation. |

| Flow Rate | 0.6 - 1.0 mL/min | Optimized to balance resolution and analysis time. |

| Column Temp. | 20 °C | Temperature can significantly affect enantioselectivity. sigmaaldrich.com |

| Detection | UV at 240 nm | Standard detection for the thiophene chromophore. |

| Injection Vol. | 5 µL | Standard analytical injection volume. |

Computational Investigations of this compound Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational chemistry and theoretical studies on the compound this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties, it appears that this specific molecule has not yet been the subject of in-depth theoretical investigation.

DFT studies are instrumental in modern chemical research, providing critical insights that complement experimental findings. These computational approaches allow for the detailed examination of a molecule's three-dimensional structure, electronic properties, and potential reactivity. For a novel or uncharacterized compound like this compound, such studies would be invaluable.

Typically, a computational analysis would commence with geometry optimization to predict the most stable molecular conformations. This process identifies the lowest energy arrangement of atoms, providing fundamental data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Following optimization, an electronic structure analysis would be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Further analysis would involve generating a Molecular Electrostatic Potential (MEP) surface map . This color-coded map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with other chemical species.

To understand the forces that hold the molecule together in a condensed phase, Hirshfeld surface analysis is employed. This technique visualizes and quantifies intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are essential for understanding the compound's crystal packing and physical properties.

Computational chemistry also allows for the prediction of spectroscopic properties . Theoretical calculations can generate anticipated Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Finally, the potential of a molecule for use in optical devices can be assessed through the prediction of Nonlinear Optical (NLO) properties . Calculations of parameters like polarizability and hyperpolarizability indicate whether a material may have applications in technologies such as frequency conversion or optical switching.

Despite the utility of these computational methods, searches of scholarly databases and chemical literature repositories did not yield any specific studies applying these techniques to this compound. Therefore, detailed data tables and research findings for the requested computational analyses of this particular compound are not available at this time. The field remains open for future research to explore the theoretical and computational aspects of this molecule.

Computational Chemistry and Theoretical Investigations of 4 Methyl 1 Thiophen 2 Yl Pentan 1 Amine

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

The conformational flexibility of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine is primarily determined by the rotational barriers around its single bonds. The pentan-1-amine side chain, with its multiple sp3-hybridized carbon atoms, will exhibit a range of conformations due to the relatively low energy barriers to rotation around the C-C bonds.

The rotation of the entire side chain relative to the thiophene (B33073) ring is another key conformational feature. Theoretical studies on simpler thiophene derivatives, such as 2-methylthiophene (B1210033), have been conducted to determine the rotational barriers of substituents. For instance, the barrier to methyl internal rotation in 2-methylthiophene has been determined with high accuracy using microwave spectroscopy combined with quantum chemical calculations. mdpi.com Studies on furan (B31954) and thiophene derivatives with carbonyl-containing substituents have also provided data on rotational barriers. researchgate.net For example, the rotational barrier for the acetyl group in 2-acetylthiophene (B1664040) has been determined. researchgate.net

A systematic analysis of the torsional profiles of thiophene and furan oligomers has shown that rotational barrier heights for the inter-ring bond in 2,2'-bithiophene (B32781) are around 2 kcal/mol. nsf.gov While not directly analogous to the single side chain of this compound, this data provides a baseline for the energy required to rotate groups attached to the thiophene ring. The flexibility of the side chain will also be influenced by non-covalent interactions between the amine group, the alkyl chain, and the thiophene ring.

Table 1: Representative Rotational Barriers in Thiophene Derivatives (from Analogous Systems)

| Compound | Rotating Group | Rotational Barrier (cm⁻¹) | Method |

| 2-Acetylthiophene | Acetyl group | ~450 | Microwave Spectroscopy |

| 2-Methylthiophene | Methyl group | ~250 | Microwave Spectroscopy |

| 2,2'-Bithiophene | Thiophene ring | ~700 (2 kcal/mol) | CCSD(T) Calculations |

Note: Data is for analogous systems and serves to estimate the rotational dynamics in this compound.

Theoretical modeling can be employed to understand how this compound might interact with biological targets or other molecules. The thiophene ring, with its sulfur heteroatom and aromatic π-system, can participate in various non-covalent interactions, including hydrogen bonding (with the sulfur atom acting as a weak hydrogen bond acceptor), π-π stacking, and hydrophobic interactions. The primary amine group is a key site for hydrogen bonding, acting as both a donor and an acceptor.

Molecular recognition studies on other thiophene derivatives provide insights into the potential interactions of the target compound. For example, bisthiophene carboxamide derivatives have been designed as ditopic receptors for suberic acid, where molecular recognition is achieved through multipoint hydrogen bonds. tandfonline.com In another study, thiophene-based chalcones were investigated as inhibitors of monoamine oxidase (MAO), and molecular docking studies revealed that the thiophene scaffold can successfully dock into the inhibitor binding pockets of the enzyme. core.ac.ukresearchgate.net These studies highlight the importance of the thiophene moiety in guiding molecular interactions. The sulfur atom in the thiophene ring can enhance drug-receptor interactions by participating in additional hydrogen bonding. nih.gov

Table 2: Key Molecular Interactions Involving the Thiophene Moiety in Analogs

| Type of Interaction | Description | Example from Analog Studies |

| Hydrogen Bonding | The sulfur atom can act as a weak hydrogen bond acceptor. The amine group is a strong H-bond donor and acceptor. | Interaction of thiophene derivatives with active sites of enzymes like monoamine oxidase. core.ac.ukresearchgate.net |

| π-π Stacking | The aromatic thiophene ring can stack with other aromatic systems. | Observed in the crystal structures of various thiophene-containing compounds. |

| Hydrophobic Interactions | The thiophene ring and the alkyl side chain can engage in hydrophobic interactions. | Important for the binding of thiophene derivatives to the hydrophobic pockets of proteins. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives and analogs of this compound, QSAR studies could be instrumental in predicting their biological activities and guiding the design of more potent and selective molecules.

Numerous QSAR studies have been performed on various classes of thiophene derivatives. For instance, QSAR models have been developed for thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1). researchgate.net In another study, 2D and 3D QSAR analyses were conducted on a series of benzothiophene (B83047) derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase, a potential target for antimalarial drugs. nih.gov Furthermore, a QSAR model was created for a series of molecules with inhibitory activity against the SARS-CoV-2 PLpro enzyme, where it was found that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity. mdpi.com

These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For analogs of this compound, a QSAR study would likely involve modifying the substitution pattern on the thiophene ring or altering the length and branching of the alkylamine side chain.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Thiophene Analogs

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influence electrostatic interactions and chemical reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, affecting receptor fit. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Numerically encode the branching and connectivity of the molecular structure. |

Predictive Studies of Chemical Reactivity and Thermochemical Stability

Computational methods are highly effective in predicting the chemical reactivity and thermochemical stability of molecules. For this compound, density functional theory (DFT) calculations can be used to determine various properties.

The reactivity of the thiophene ring is a key aspect. Thiophene generally undergoes electrophilic aromatic substitution reactions. nih.gov Computational studies can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and calculating local reactivity descriptors like Fukui functions. scispace.comsemanticscholar.org The presence of the alkylamine substituent on the thiophene ring will influence its reactivity. The alkyl group is weakly activating and, due to steric hindrance, may direct incoming electrophiles to the C5 position. The protonated amine group, however, would be deactivating.

The thermochemical stability of the molecule can be assessed by calculating its enthalpy of formation. Computational studies have been performed to determine the standard molar enthalpies of formation for a series of β-alkyl-substituted thiophenes using both ab initio and DFT methods. researchgate.net These studies show that the thermodynamic stability can be correlated with the nature of the alkyl substituent.

Predictive studies can also shed light on potential metabolic pathways. For example, in silico approaches have been used to understand the cytochrome P450-mediated oxidation of thiophene-containing drugs, which can lead to the formation of reactive metabolites. nih.gov Such studies are crucial for predicting potential toxicity.

Table 4: Predicted Reactivity and Stability Parameters for Thiophene Analogs

| Property | Computational Method | Predicted Outcome for Thiophene Analogs |

| Site of Electrophilic Attack | DFT (Fukui Functions, MEP) | The C5 position of the thiophene ring is generally the most nucleophilic. |

| HOMO-LUMO Gap | DFT | A smaller gap indicates higher chemical reactivity. semanticscholar.org |

| Enthalpy of Formation | DFT, Ab initio | Provides a measure of the molecule's thermodynamic stability. researchgate.net |

| Proton Affinity | DFT | The amine group is the most likely site of protonation. |

Reactivity and Derivatization Pathways of 4 Methyl 1 Thiophen 2 Yl Pentan 1 Amine

Reactions at the Amine Moiety

The primary amine group is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents onto the nitrogen atom. This includes the formation of new carbon-nitrogen and acyl-nitrogen bonds, as well as acid-base reactions to form salts.

The primary amine of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. These reactions typically proceed via nucleophilic substitution. The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants. Over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.

Table 1: Representative Alkylation Reactions

| Alkylating Agent | Product Name | Class |

|---|---|---|

| Methyl iodide | N,4-Dimethyl-1-(thiophen-2-yl)pentan-1-amine | Secondary Amine |

| Benzyl bromide | N-Benzyl-4-methyl-1-(thiophen-2-yl)pentan-1-amine | Secondary Amine |

Acylation of the primary amine group with acylating agents like acyl chlorides or acid anhydrides readily forms stable amide derivatives. This is a common and efficient transformation that converts the basic amine into a neutral amide functional group. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The synthesis of novel amide derivatives is a significant area of research in medicinal chemistry. nih.gov

Table 2: Representative Acylation Reactions

| Acylating Agent | Product Name | Class |

|---|---|---|

| Acetyl chloride | N-(4-Methyl-1-(thiophen-2-yl)pentyl)acetamide | Amide |

| Benzoyl chloride | N-(4-Methyl-1-(thiophen-2-yl)pentyl)benzamide | Amide |

As a primary amine, this compound is basic and readily reacts with both inorganic and organic acids to form ammonium salts. Salt formation is a fundamental reaction that significantly alters the physico-chemical properties of the parent compound, most notably increasing its water solubility and crystallinity. The formation of a hydrochloride salt, for instance, is a common strategy in the development of pharmaceutical compounds. mdpi.com

The characterization of these salts is crucial for confirming their structure and purity. Standard analytical techniques include:

Melting Point Analysis: Salts are typically crystalline solids with distinct melting points.

Infrared (IR) Spectroscopy: The formation of the ammonium salt can be observed by the appearance of characteristic N-H stretching bands, often broad and in the range of 2700–3000 cm⁻¹. nih.gov

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the salt in its crystalline state. nih.gov

Table 3: Common Acid-Addition Salts and Expected Properties

| Acid | Salt Name | Expected Properties |

|---|---|---|

| Hydrochloric Acid | 4-Methyl-1-(thiophen-2-yl)pentan-1-aminium chloride | Crystalline solid, enhanced water solubility |

| Sulfuric Acid | 4-Methyl-1-(thiophen-2-yl)pentan-1-aminium sulfate | Crystalline solid, enhanced water solubility |

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. Its reactivity is greater than that of benzene (B151609). ksu.edu.sa The presence of the alkylamine substituent at the C2 position influences the regioselectivity of these reactions.

Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 (α) position. pearson.com Since the C2 position of this compound is already substituted, electrophilic attack is directed primarily to the C5 position, which is the other, sterically accessible α-position. The alkyl group at C2 is generally considered an activating group, further promoting substitution on the ring. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. vaia.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reagent(s) | Reaction Type | Major Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromination | 1-(5-Bromo-thiophen-2-yl)-4-methyl-pentan-1-amine |

| HNO₃ / H₂SO₄ | Nitration | 4-Methyl-1-(5-nitro-thiophen-2-yl)-pentan-1-amine |

While the unsubstituted thiophene ring is not typically used directly in cross-coupling reactions, its derivatives can be powerful coupling partners. A common strategy involves the initial halogenation of the thiophene ring, as described in section 5.2.1, to create an aryl halide. This halogenated intermediate can then participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Hiyama couplings, to form new carbon-carbon bonds. nih.gov For example, a 5-bromo derivative could be coupled with an arylboronic acid in a palladium-catalyzed Suzuki reaction to generate a 5-aryl-substituted product. This two-step sequence allows for the introduction of a wide array of aryl or vinyl groups onto the thiophene ring. mdpi.com

Table 5: Example of a Suzuki Cross-Coupling Pathway

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Electrophilic Bromination | 1-(5-Bromo-thiophen-2-yl)-4-methyl-pentan-1-amine |

Oxidative and Reductive Transformations of the Parent Compound

The reactivity of this compound is characterized by the interplay of its primary amine and the electron-rich thiophene ring. While specific literature on the oxidative and reductive transformations of this particular compound is not extensively detailed, its chemical behavior can be inferred from the known reactions of similar 2-substituted thiophenes and primary amines.

Oxidative Pathways:

The thiophene ring in this compound is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones upon treatment with appropriate oxidizing agents. The primary amine group can also undergo oxidation to yield various nitrogen-containing functional groups. The specific outcome of an oxidation reaction is highly dependent on the reagent used and the reaction conditions.

Potential oxidative transformations include:

Oxidation of the Thiophene Ring: Strong oxidizing agents can oxidize the sulfur atom in the thiophene ring to a sulfoxide (B87167) and further to a sulfone. This transformation alters the electronic properties and steric profile of the heterocyclic core.

Oxidation of the Primary Amine: The primary amine can be oxidized to an imine, which may serve as an intermediate for further reactions. More vigorous oxidation could potentially lead to the formation of oximes or nitro compounds, though this would likely involve cleavage of the carbon-nitrogen bond.

Oxidative Cyclization: In the presence of certain catalysts, oxidative cyclization reactions could be envisioned, potentially leading to the formation of novel fused heterocyclic systems.

| Transformation | Reagent Class | Potential Product(s) |

| Thiophene Oxidation | Peroxy acids (e.g., m-CPBA) | 4-Methyl-1-(1-oxothiophen-2-yl)pentan-1-amine (Sulfoxide), 4-Methyl-1-(1,1-dioxothiophen-2-yl)pentan-1-amine (Sulfone) |

| Amine Oxidation | Mild oxidizing agents | N-(4-methyl-1-(thiophen-2-yl)pentylidene)amine (Imine) |

| Amine Oxidation | Strong oxidizing agents | 2-(1-Nitro-4-methylpentyl)thiophene |

Reductive Pathways:

Reductive transformations of this compound would primarily target the thiophene ring. The primary amine is already in a reduced state and is unlikely to undergo further reduction under typical conditions.

Potential reductive transformations include:

Reduction of the Thiophene Ring: Catalytic hydrogenation of the thiophene ring can lead to the formation of the corresponding tetrahydrothiophene (B86538) derivative. This process removes the aromaticity of the ring and results in a more flexible, saturated heterocyclic system. The conditions for this reduction, such as the choice of catalyst and hydrogen pressure, would be critical to avoid side reactions.

| Transformation | Reagent Class | Potential Product(s) |

| Thiophene Reduction | Catalytic Hydrogenation (e.g., H2/Raney Ni) | 4-Methyl-1-(tetrahydrothiophen-2-yl)pentan-1-amine |

Synthetic Exploration of Novel Heterocyclic Analogs

The structure of this compound, being a β-thienylethylamine derivative, makes it an excellent precursor for the synthesis of a variety of novel heterocyclic analogs through well-established cyclization reactions. Two prominent pathways for such derivatization are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. wikipedia.orgjk-sci.com In the case of this compound, the electron-rich thiophene ring is well-suited to act as the nucleophile in the cyclization step. wikipedia.org This reaction provides a direct route to the synthesis of thieno[3,2-c]pyridine (B143518) derivatives.

The general mechanism proceeds via the formation of a Schiff base intermediate from the reaction of the primary amine with a carbonyl compound. jk-sci.com Subsequent protonation of the Schiff base generates an electrophilic iminium ion, which is then attacked by the C3 position of the thiophene ring to afford the cyclized product. wikipedia.org The choice of the aldehyde or ketone reactant allows for the introduction of various substituents on the newly formed heterocyclic ring.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is another powerful method for the synthesis of fused heterocyclic systems. wikipedia.orgnrochemistry.comjk-sci.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). nrochemistry.comjk-sci.comorganic-chemistry.org To utilize this pathway, this compound would first need to be acylated to form the corresponding amide.

The mechanism involves the activation of the amide carbonyl group by the dehydrating agent, followed by an intramolecular electrophilic attack of the thiophene ring onto the activated carbonyl carbon. wikipedia.orgorganic-chemistry.org This leads to the formation of a dihydrothieno[3,2-c]pyridine derivative, which can often be subsequently aromatized to the corresponding thieno[3,2-c]pyridine. nrochemistry.com The nature of the acyl group introduced in the initial step determines the substituent at the 1-position of the resulting heterocyclic system. More recent variations of this reaction have employed milder conditions, expanding its synthetic utility. organic-chemistry.orgnih.gov

| Reaction | Reactant(s) | Key Intermediate(s) | Product Class |

| Pictet-Spengler | Aldehyde or Ketone | Schiff base, Iminium ion | Thieno[3,2-c]pyridines |

| Bischler-Napieralski | Acylating agent, Dehydrating agent | N-acyl derivative, Nitrilium ion | Dihydrothieno[3,2-c]pyridines, Thieno[3,2-c]pyridines |

These derivatization pathways open up avenues for the creation of a diverse library of novel heterocyclic compounds based on the this compound scaffold. The resulting thieno[3,2-c]pyridine core is a key structural motif in various biologically active molecules, suggesting that the analogs derived from these reactions could be of significant interest in medicinal chemistry research.

Mechanistic Pharmacological and Biological Research on 4 Methyl 1 Thiophen 2 Yl Pentan 1 Amine and Its Analogs

Interaction with Neurotransmitter Transporters

Thiophene (B33073) moieties are present in a variety of centrally acting agents, and their derivatives have been investigated for their ability to interact with monoamine transporters. However, specific data for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine is not available.

No specific data on the binding affinity or reuptake inhibition of this compound at the dopamine (B1211576) transporter (DAT) were found in the reviewed literature. Research on other thiophene-containing compounds suggests that the thiophene ring can serve as a bioisostere for a phenyl ring, a common feature in many DAT inhibitors. The specific substitution pattern and the nature of the amine-containing side chain would be critical determinants of DAT interaction.

Table 1: Dopamine Transporter (DAT) Interaction Data for this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | Data not available |

Similarly, there is no available information detailing the binding and reuptake inhibition mechanisms of this compound at the norepinephrine (B1679862) transporter (NET). Structure-activity relationship studies of related compounds often show that modifications to the aromatic ring and the alkylamine side chain can significantly influence potency and selectivity for NET.

Table 2: Norepinephrine Transporter (NET) Interaction Data for this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | Data not available |

The activity and selectivity of this compound at the serotonin (B10506) transporter (SERT) have not been reported in the available scientific literature. For many classes of monoamine reuptake inhibitors, selectivity for SERT over DAT and NET is a key therapeutic determinant, and this is highly dependent on the fine details of the molecular structure.

Table 3: Serotonin Transporter (SERT) Interaction Data for this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | Data not available |

| Reuptake Inhibition (IC50) | Data not available |

Modulatory Effects on Voltage-Gated Ion Channels

The potential for thiophene-containing molecules to modulate voltage-gated ion channels has been explored in various contexts. However, specific investigations into the effects of this compound on these channels are not documented.

No studies were found that investigated the sodium channel blocking potency of this compound. The structural features required for sodium channel blockade are diverse, and it is not possible to predict this activity without experimental data.

Table 4: Sodium Channel Blocking Potency of this compound

| Parameter | Value |

|---|

Mechanistic Anticancer Properties in In Vitro Systems

While a wide range of thiophene derivatives have been synthesized and evaluated for their anticancer properties, there is no specific information available on the in vitro mechanistic anticancer properties of this compound. Studies on other thiophene-containing compounds have revealed various mechanisms of action, including induction of apoptosis, cell cycle arrest, and inhibition of specific signaling pathways. However, these findings cannot be directly extrapolated to the subject compound without dedicated research.

Table 5: In Vitro Anticancer Properties of this compound

| Cancer Cell Line | IC50 | Mechanism of Action |

|---|

Cellular Viability and Proliferation Modulation

Thiophene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, indicating their potential as antiproliferative agents. plos.orgtechscience.com The cytotoxic activity of these compounds is often evaluated by determining their half-maximal cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) values. For instance, a novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), exhibited cytotoxicity with CC50 values ranging from 0.805 µM to 3.05 µM across different cancer cell lines. plos.orgnih.gov Another study on cyclohepta[b]thiophene derivatives identified a compound (Compound 17) with potent, broad-spectrum anticancer activity, showing submicromolar 50% growth inhibition (GI50) values. nih.gov

The antiproliferative activity of thiophene analogs is influenced by the nature and position of substituents on the thiophene ring. techscience.com These structural variations allow thiophene-based molecules to interact with a wide range of cancer-specific protein targets, thereby inhibiting different signaling pathways involved in cancer progression. researchgate.net Research on various thiophene derivatives has consistently shown their ability to induce cell death in a range of cancer cell lines at low micromolar concentrations. plos.orgnih.gov

| Compound | Cell Line | Activity Metric | Concentration (µM) | Reference |

|---|---|---|---|---|

| F8 | Various Cancer Cell Lines | CC50 | 0.805 - 3.05 | plos.orgnih.gov |

| Compound 17 | OVACAR-4 | GI50 | 2.01 | nih.gov |

| Compound 17 | OVACAR-5 | GI50 | 2.27 | nih.gov |

| Compound 17 | CAKI-1 | GI50 | 0.69 | nih.gov |

| Compound 17 | T47D | GI50 | 0.362 | nih.gov |

Induced Apoptosis and Cell Cycle Perturbation Studies

The cytotoxic effects of thiophene analogs are often mediated through the induction of apoptosis, a form of programmed cell death. plos.orgnih.gov The apoptotic process is a key mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents. nih.gov Thiophene derivatives have been shown to trigger apoptosis through various cellular mechanisms.

One of the initial indicators of apoptosis is the externalization of phosphatidylserine (B164497) on the cell surface, a phenomenon observed in cells treated with the thiophene derivative F8. plos.orgplos.org Furthermore, this compound was found to induce the generation of reactive oxygen species (ROS) and cause mitochondrial depolarization, both of which are critical events in the intrinsic apoptotic pathway. plos.orgnih.govresearchgate.net The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. plos.orgnih.gov Studies have confirmed significant activation of these caspases in cancer cells following treatment with thiophene derivatives, leading to the breakdown of key cellular proteins and ultimately cell death. plos.orgnih.govresearchgate.net

In addition to inducing apoptosis, several thiophene analogs perturb the cell cycle, a tightly regulated process that governs cell division. nih.gov Dysregulation of the cell cycle is a fundamental characteristic of cancer cells. nih.gov Thiophene-based compounds have been found to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation. For example, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, was shown to induce S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov Another cyclohepta[b]thiophene derivative (Compound 17) caused a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in non-small cell lung cancer cells. nih.gov This G2/M arrest is often associated with the disruption of microtubule formation, which is essential for mitosis. nih.gov

Anti-inflammatory Response Mechanisms

Thiophene derivatives have demonstrated significant anti-inflammatory properties, with mechanisms of action that involve the modulation of key inflammatory pathways and mediators. researchgate.netnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. encyclopedia.pub

Elucidation of Cytokine and Mediator Modulation Pathways

A primary mechanism by which thiophene analogs exert their anti-inflammatory effects is through the modulation of pro-inflammatory and anti-inflammatory cytokines. nih.gov Cytokines are signaling proteins that play a crucial role in regulating the immune response. encyclopedia.pub Thiophene-based compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Conversely, some derivatives have been found to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov

The regulation of these cytokines is often linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.com NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. mdpi.com By inhibiting the activation of NF-κB, thiophene derivatives can effectively suppress the inflammatory cascade. mdpi.com

Furthermore, thiophene-based compounds are known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov The presence of carboxylic acid, ester, amine, and amide functional groups in the structure of thiophene derivatives appears to be important for their interaction with and inhibition of COX and LOX enzymes. researchgate.netnih.gov

Antimicrobial Action Mechanisms

Thiophene and its derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogenic microorganisms. nih.govresearchgate.net

Broad-Spectrum Activity against Bacterial and Fungal Pathogens

Research has demonstrated that thiophene-based compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govmdpi.com The antimicrobial efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For example, certain 3-halobenzo[b]thiophenes substituted with a cyclohexanol (B46403) group exhibited a low MIC of 16 µg/mL against Gram-positive bacteria and yeast. mdpi.com Another study found that some thiophene derivatives were more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The introduction of appropriate substituents at various positions on the thiophene ring has been shown to enhance the antibacterial activities of these compounds. nih.gov Thiophene derivatives have also shown promising activity against drug-resistant bacterial strains, such as colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govresearchgate.net

| Thiophene Derivative | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & Yeast | MIC | 16 µg/mL | mdpi.com |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & Yeast | MIC | 16 µg/mL | mdpi.com |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov | |

| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant A. baumannii | MIC50 | 16-32 mg/L | nih.govresearchgate.net |

| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant E. coli | MIC50 | 8-32 mg/L | nih.govresearchgate.net |

Identification of Cellular Targets in Microorganisms

The antimicrobial mechanism of action for thiophene derivatives involves multiple cellular targets. One key mechanism is the disruption of the bacterial cell membrane integrity. nih.govresearchgate.net Studies have shown that treatment with certain thiophene derivatives leads to increased membrane permeabilization in bacteria. nih.govresearchgate.net This disruption of the cell membrane can lead to the leakage of essential cellular components and ultimately cell death.

In addition to direct membrane damage, thiophene compounds have been found to interact with and affect the profile of outer membrane proteins (OMPs) in Gram-negative bacteria. nih.gov Molecular docking studies have suggested that these derivatives have a strong binding affinity to specific OMPs, which may interfere with their normal function and contribute to the antibacterial effect. nih.govresearchgate.net Furthermore, some thiophene derivatives have been shown to reduce the adherence of bacteria to host cells, which is a critical step in the infection process. frontiersin.org

Advanced Analytical Methodologies for Detection and Characterization in Research Matrices

Development of Highly Sensitive and Selective Chromatographic Assays

The development of sensitive and selective assays for the quantification of novel compounds is crucial. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed. For a compound like 4-Methyl-1-(thiophen-2-YL)pentan-1-amine, a reversed-phase LC method would likely be the initial approach, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Method development would focus on optimizing the gradient elution program to achieve adequate retention and separation from potential matrix interferences.

For GC-based methods, derivatization of the primary amine group, for instance, through acylation or silylation, would likely be necessary to improve its thermal stability and chromatographic behavior. The choice of derivatizing agent would depend on the desired sensitivity and the subsequent detection method.

Interfacing Chromatography with Advanced Spectrometric Detectors

To ensure unequivocal identification and sensitive detection, chromatographic systems are commonly coupled with mass spectrometric (MS) detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of non-volatile and thermally labile compounds. For this compound, electrospray ionization (ESI) in positive ion mode would be the expected ionization technique. The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): Following appropriate derivatization, GC-MS analysis would provide characteristic mass spectra. Electron ionization (EI) would likely produce a fragmentation pattern that could be used for library matching and structural elucidation. The use of high-resolution mass spectrometry (HRMS) would enable the determination of the elemental composition of the parent compound and its fragments, further increasing the confidence in identification.

Immunoenzymatic Assays for Compound Screening and Detection

Currently, there is no information available regarding the development of specific immunoenzymatic assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for this compound. The development of such an assay would require the synthesis of an appropriate immunogen by conjugating the target molecule or a derivative to a carrier protein to produce specific antibodies. While immunoassays are valuable for high-throughput screening due to their speed and cost-effectiveness, their development is a resource-intensive process that is typically undertaken for well-established compounds of significant public health or forensic interest.

Optimized Sample Preparation Techniques for Complex Samples

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex matrices such as blood, urine, or tissue.

| Technique | Principle | Potential Application for this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | An initial "dilute-and-shoot" approach could be followed by LLE using an organic solvent at an appropriate pH to extract the basic amine compound from an aqueous matrix. |

| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent and then eluted with a suitable solvent. | Cation-exchange or mixed-mode SPE cartridges could be employed to specifically retain the protonated amine, allowing for efficient cleanup and concentration. |

| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving an extraction and partitioning step followed by a dispersive SPE cleanup. | While originally developed for pesticide analysis in food, the QuEChERS methodology could be adapted for the extraction of this compound from various biological matrices. |

Applications in Forensic Chemistry and Analytical Toxicology Research

Given the lack of specific published research on this compound, its application in forensic chemistry and analytical toxicology remains undocumented. In forensic investigations involving novel psychoactive substances, the initial step is often a broad screening analysis using techniques like GC-MS or LC-HRMS. If an unknown compound is detected, extensive analytical work is then required for its structural elucidation and characterization. The dynamic nature of the novel psychoactive substance market means that new compounds are constantly emerging, posing a continuous challenge for forensic and toxicological laboratories to develop and validate analytical methods for their timely identification. nih.govmmu.ac.uk

Intellectual Property and Patent Landscape for Thiophene Amine Compounds

Analysis of Existing Patent Applications Related to Thiophene-Amine Syntheses

Patent applications concerning the synthesis of thiophene-amines reveal a focus on developing efficient, scalable, and environmentally benign methodologies. A significant portion of the patent literature is dedicated to the synthesis of key intermediates like 2-thienylethylamine, which serves as a foundational building block for numerous pharmaceutical compounds. google.compatsnap.com

Commonly patented synthetic strategies include multi-step sequences starting from readily available thiophene (B33073) raw materials. For instance, one patented method involves the bromination of thiophene, followed by a Grignard reaction and subsequent conversion to the amine. patsnap.com Another approach starts with 2-thiophene carboxaldehyde and proceeds through a series of reductions and aminations. google.com These patents often claim not only the final amine product but also the novel intermediates and the specific reaction conditions that offer improvements in yield, purity, or safety.

Key methodologies for the formation of the thiophene ring itself, such as the Paal-Knorr, Fiesselmann, and Gewald syntheses, are well-established and frequently cited in the background of patent applications. derpharmachemica.com However, recent patent activity tends to focus on modifications and improvements to these classical methods, or on entirely new routes to specific, highly substituted thiophene-amine derivatives. The overarching goal reflected in these patent filings is the development of proprietary synthetic routes that are both cost-effective and provide a competitive advantage in the production of high-value chemical entities.

| Patent Number | Title | Key Focus of the Patented Synthesis | Starting Material |

|---|---|---|---|

| CN101885720B | Method for synthesizing 2-thiophene ethylamine | Preparation of the intermediate 2-thiophene ethanol (B145695) followed by pressurization and ammonolysis. google.com | Thiophene google.com |

| CN103288795A | Synthetic method of 2-thiophene ethylamine | Aims for a method with mild reaction conditions, high yield, and low cost. google.com | 2-thiophene formaldehyde (B43269) google.com |

| EP 0751139 A1 | Thiophene synthesis | Vapor-phase reaction of a 4-carbon chain compound with carbon disulfide in the presence of a specific catalyst. epo.org | Organic compound with at least a 4-carbon chain epo.org |

Examination of Patents Pertaining to Specific Chemical Transformations and Intermediates

The patent literature for thiophene-amines also places a strong emphasis on protecting specific chemical transformations and the novel intermediates that arise from them. This strategy allows inventors to secure intellectual property rights over key steps in a synthetic pathway, even if the final compound is already known.

Patents in this area often detail specific reagents or catalytic systems that enable a desired transformation with high selectivity or yield. For example, a patent might claim a specific catalytic hydrogenation process for reducing a nitrile or an oxime to the corresponding amine, particularly if the catalyst is novel or its application to a thiophene-containing substrate is non-obvious.

Intermediates are also a critical focus of patent protection. A common strategy is to patent a series of related intermediates that can be used to generate a library of final compounds. This approach is particularly prevalent in the pharmaceutical industry, where a single, versatile intermediate can be the starting point for the synthesis of numerous drug candidates. For instance, a patent might cover a range of substituted 2-acetylthiophenes, which can then be elaborated into a variety of amine-containing final products.

The protection of specific chemical transformations and intermediates is a key element of the intellectual property strategy for companies operating in the fine chemicals and pharmaceuticals sectors. It allows for the creation of a robust patent portfolio that can protect a product from competition at multiple points in its manufacturing process.

Review of Research-Oriented Applications and Derivatization Strategies

Beyond the realm of industrial synthesis, there is a significant body of research focused on the derivatization of thiophene-amines for a wide range of applications. This research often forms the basis for future patent applications and highlights emerging areas of interest for these compounds.

In medicinal chemistry, thiophene-amines are versatile scaffolds for the development of new therapeutic agents. rsc.orgontosight.ai Researchers have explored the derivatization of the amine group to create amides, sulfonamides, and ureas, each with the potential for distinct biological activities. The thiophene ring itself can also be functionalized, for example, through halogenation or metal-catalyzed cross-coupling reactions, to modulate the electronic and steric properties of the molecule and optimize its interaction with biological targets. researchgate.net These derivatization strategies have led to the discovery of thiophene-amine derivatives with potential applications as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai

In materials science, thiophene-containing compounds are of interest for their electronic properties. mdpi.com Derivatization of thiophene-amines can be used to tune these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research in this area often focuses on creating extended conjugated systems by linking multiple thiophene units or by incorporating other aromatic moieties.

Future Research Directions and Unexplored Avenues

Innovation in Green Chemistry Approaches for Synthesis

Traditional synthetic routes for thiophene-containing amines often rely on multi-step processes that may involve hazardous reagents, significant energy consumption, and the generation of substantial waste. The future of synthesizing 4-Methyl-1-(thiophen-2-yl)pentan-1-amine and its analogs lies in the adoption of green chemistry principles to enhance sustainability, safety, and efficiency.

Table 1: Comparison of Potential Green Synthesis Approaches

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Enzyme discovery and engineering, stability and reusability of biocatalysts, substrate scope limitations. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved yield and purity, easy scalability. unibe.ch | High initial equipment cost, potential for clogging, requires specialized expertise. |

| Redox-Neutral Methods | High atom economy, minimizes use of stoichiometric reagents, reduces waste streams. nih.gov | Development of suitable catalyst systems, limited scope of known reactions. |

| Alternative Solvents | Reduced toxicity and environmental impact, potential for improved reaction rates and selectivity. | Solvent selection and recovery, compatibility with reagents and catalysts. |

Advanced Techniques for High-Throughput Screening of Analogs

To efficiently explore the structure-activity relationships (SAR) of this compound, advanced high-throughput screening (HTS) techniques are essential. These methods allow for the rapid synthesis and evaluation of large libraries of analogs, significantly accelerating the discovery of compounds with desired properties.

One promising direction is the use of biocompatible "click chemistry," such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This approach enables the rapid diversification of a core molecule into hundreds of analogs in parallel, with reactions that can be performed in aqueous media and at ambient temperatures. nih.gov The resulting products can often be screened directly in biological assays without extensive purification. nih.gov Another key area of innovation is in analytical techniques coupled with HTS. Methods like ambient ionization mass spectrometry, including Direct Analysis in Real Time (DART), can characterize compounds with minimal sample preparation, offering a significant speed advantage for screening large libraries. nih.gov Coupling these ionization sources with technologies like Trapped Ion Mobility Spectrometry (TIMS) allows for the differentiation of isomeric analogs based on their shape and size, providing an additional dimension of characterization. nih.gov

Table 2: Advanced High-Throughput Screening Technologies

| Technology | Principle | Application for Analogs |

|---|---|---|

| SuFEx Click Chemistry | Rapid and efficient covalent bond formation under biocompatible conditions. nih.gov | Parallel synthesis of large, diverse libraries of amine-containing analogs for direct biological screening. |

| DNA-Encoded Libraries (DELs) | Tagging each unique molecule with a DNA barcode for identification. | Synthesis and screening of massive libraries (billions of compounds) against biological targets. |

| Ambient Ionization Mass Spectrometry (e.g., DART-MS) | Direct ionization of samples in their native state with minimal preparation. nih.gov | Rapid confirmation of product formation in HTS synthesis plates and direct screening applications. |

| Trapped Ion Mobility Spectrometry (TIMS) | Separation of ions based on their size, shape, and charge. nih.gov | Separation and characterization of complex mixtures and isomeric analogs, enhancing analytical resolution. |

Integration of Multi-Omics Data in Mechanistic Biological Studies

Understanding the precise biological mechanisms of action for any novel compound is a complex challenge. For analogs of this compound, an integrated multi-omics approach represents a powerful, unbiased strategy to elucidate their cellular effects. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular pathways modulated by the compound.